molecular formula C20H24N2O2 B5867110 1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine

Cat. No.: B5867110
M. Wt: 324.4 g/mol
InChI Key: NZALEOKMNICFCX-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine, also known as DMMP, is a synthetic compound that belongs to the class of piperazine derivatives. DMMP has gained significant interest in scientific research due to its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. The activation of the 5-HT1A receptor has been associated with anxiolytic and antidepressant effects, while the blockade of the D2 receptor has been associated with antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT1A and D2 receptors. This compound can also be easily synthesized using a multi-step process. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine. One of the directions is to investigate the potential of this compound as a therapeutic agent for other medical conditions such as Parkinson's disease and Alzheimer's disease. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the development of this compound analogs with improved pharmacokinetic properties and selectivity for the 5-HT1A and D2 receptors could lead to the discovery of novel therapeutic agents.

Synthesis Methods

1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylaniline with 2-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with piperazine. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential therapeutic effects on various medical conditions such as anxiety, depression, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-7-6-9-18(16(15)2)21-11-13-22(14-12-21)20(23)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZALEOKMNICFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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